D-Xylose, 5-S-methyl-5-thio-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

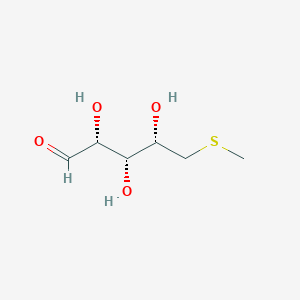

D-Xylose, 5-S-methyl-5-thio- is a useful research compound. Its molecular formula is C6H12O4S and its molecular weight is 180.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality D-Xylose, 5-S-methyl-5-thio- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Xylose, 5-S-methyl-5-thio- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthetic Chemistry Applications

Thionocarbamate Derivatives

One of the notable applications of D-Xylose, 5-S-methyl-5-thio- is its role in synthesizing thionocarbamate derivatives. The derivatization of D-xylose with potassium thiocyanate allows for the creation of a versatile synthetic handle that can be used to develop functional synthetic carbohydrate polymers. This process involves the formation of 1,3-oxazolidine-2-thione (OZT) groups, which exhibit reactivity towards alkyl bromides and can be polymerized with dithiols to yield poly(ester-thioethers) with diverse properties .

Table 1: Polymerization of OZT-Derived Monomers

| Monomer Type | Functional Group | Polymerization Method | Properties |

|---|---|---|---|

| OZT-Diene | Various pendant groups | Photo-initiated thiol–ene polymerization | Tailored mechanical properties |

| Non-functionalized OZT | None | Post-polymerization modification | Reactive sites for further functionalization |

This synthetic versatility allows for the preparation of materials with tailored functionalities suitable for various applications, including biomedical and agricultural uses .

Biochemical Applications

C-Glycosylation Reactions

D-Xylose, 5-S-methyl-5-thio- is also utilized in biocatalytic methodologies for C-glycosylation reactions. The compound serves as a substrate in enzymatic reactions that facilitate the synthesis of C-nucleotide triphosphates from pentose sugars. Such transformations are crucial for developing nucleic acids in synthetic biology applications .

Table 2: Enzymatic Substrates and Yields

| Substrate Type | Yield (%) | Enzyme Used |

|---|---|---|

| D-Xylose 5-phosphate | 90 | Pseudouridine monophosphate C-glycosidase |

| D-Ribose 5-phosphate | 94 | Pseudouridine monophosphate C-glycosidase |

These findings highlight the effectiveness of D-Xylose, 5-S-methyl-5-thio- in facilitating efficient one-pot synthesis methods that are advantageous for genetic engineering and synthetic biology .

Medicinal Chemistry Applications

Antiviral and Anticancer Potential

Research indicates that D-Xylose, 5-S-methyl-5-thio- exhibits potent antiviral properties and may impede cancer progression. The compound has been studied for its ability to modulate viral replication dynamics, making it a candidate for therapeutic development against viral infections and certain cancers .

Case Study: Antiviral Activity

In a study investigating the antiviral effects of various compounds, D-Xylose, 5-S-methyl-5-thio- was shown to significantly reduce viral load in infected cell cultures. This suggests its potential application as an antiviral agent in clinical settings.

Propriétés

Numéro CAS |

53458-58-5 |

|---|---|

Formule moléculaire |

C6H12O4S |

Poids moléculaire |

180.22 g/mol |

Nom IUPAC |

(2R,3R,4S)-2,3,4-trihydroxy-5-methylsulfanylpentanal |

InChI |

InChI=1S/C6H12O4S/c1-11-3-5(9)6(10)4(8)2-7/h2,4-6,8-10H,3H2,1H3/t4-,5+,6+/m0/s1 |

Clé InChI |

ACWASDPGAVYCNI-KVQBGUIXSA-N |

SMILES |

CSCC(C(C(C=O)O)O)O |

SMILES isomérique |

CSC[C@H]([C@@H]([C@H](C=O)O)O)O |

SMILES canonique |

CSCC(C(C(C=O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.